8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid
Overview
Description
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, due to their versatile chemical structure .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors, such as storage conditions .
Biochemical Analysis
Biochemical Properties
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and thereby affecting cellular redox balance . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it can alter the expression of genes related to metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and the production of key metabolites . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing cellular antioxidant capacity or modulating immune responses . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, influencing the production and utilization of energy . For example, this compound may affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity . For instance, it may be actively transported into cells by specific membrane transporters, where it can exert its effects on intracellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated quinolines, including 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid, typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring system .
Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new drugs with enhanced efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes
Comparison with Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
Uniqueness: 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and a carboxylic acid group, along with the fluorine atom, makes it a versatile compound for various applications .
Properties
IUPAC Name |
8-fluoro-6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6-7(11(15)16)4-9(14)13-10(6)8(12)3-5/h2-4H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDWQYMDFBQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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